1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Overview
Description
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C18H22OSi2. It is characterized by the presence of two silicon atoms, each bonded to a methyl group, a phenyl group, and a vinyl group. This compound is known for its unique structural properties and is used in various chemical applications .
Scientific Research Applications
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the study of silicon-based biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Safety and Hazards
This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice should be sought .
Future Directions
While specific future directions for 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane are not available, organosilicon compounds are of significant interest in various fields, including materials science, polymer science, and organometallic chemistry . They have potential applications in the synthesis of novel materials and as reagents in organic synthesis .
Mechanism of Action
Mode of Action
Similar compounds have been employed as ligands in organometallic chemistry and as homogeneous catalysts . They may interact with their targets to facilitate chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the following steps:
Hydrolysis: Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form the corresponding silanol.
Condensation: The silanol undergoes condensation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated siloxanes.
Substitution: Halogenated and nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar in structure but lacks the phenyl groups.
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Similar but with different substituents on the silicon atoms.
Uniqueness
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties. The combination of these groups allows for versatile reactivity and the formation of various derivatives, making it valuable in multiple applications .
Properties
IUPAC Name |
ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22OSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVUBSQUODFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)O[Si](C)(C=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883872 | |
Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-97-6 | |
Record name | 1,3-Diethenyl-1,3-dimethyl-1,3-diphenyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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